molecular formula C7H15Cl2N2O4P B029615 Carboxyphosphamide CAS No. 22788-18-7

Carboxyphosphamide

Cat. No.: B029615
CAS No.: 22788-18-7
M. Wt: 293.08 g/mol
InChI Key: QLAKAJLYYGOZQL-UHFFFAOYSA-N
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Description

Carboxyphosphamide is an inactive metabolite of the cytotoxic antineoplastic drug cyclophosphamide. It is formed through the oxidation of aldophosphamide by the enzyme aldehyde dehydrogenase. This compound is known for its role in the metabolic pathway of cyclophosphamide inactivation .

Mechanism of Action

Target of Action

Carboxyphosphamide, a metabolite of Cyclophosphamide , primarily targets both aldehyde dehydrogenase and cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of various substances within the body, including drugs and toxins.

Mode of Action

This compound is formed through the enzymatic oxidation of aldophosphamide, a pivotal aldehyde intermediate . This process is catalyzed by hepatic class 1 aldehyde dehydrogenase (ALDH-1) . The activity of both aldehyde dehydrogenase and cytochrome P450 enzymes determines this compound production in vivo .

Biochemical Pathways

The biochemical pathway of this compound involves the conversion of Cyclophosphamide into 4-hydroxycyclophosphamide, which is then converted into aldophosphamide . Aldophosphamide is further oxidized to form this compound . This pathway is influenced by the activity of both aldehyde dehydrogenase and cytochrome P450 enzymes .

Pharmacokinetics

The pharmacokinetics of this compound is complex and involves several stages of metabolic activation and inactivation . The balance between metabolic activation and inactivation of cyclophosphamide can be influenced by factors such as autoinduction, dose escalation, drug-drug interactions, and individual differences . Knowledge of the pharmacokinetics of cyclophosphamide, and possibly monitoring the pharmacokinetics of cyclophosphamide in individuals, may be useful for improving its therapeutic index .

Result of Action

The result of this compound’s action is the detoxification of Cyclophosphamide . It is formed as a part of the body’s mechanism to neutralize the effects of Cyclophosphamide . .

Action Environment

The action of this compound, like many other drugs, can be influenced by various environmental factors. These factors can include the individual’s metabolic rate, the presence of other drugs, and the individual’s overall health status . .

Biochemical Analysis

Biochemical Properties

Carboxyphosphamide interacts with various enzymes and proteins in the body. It is formed from cyclophosphamide via oxidation of the intermediate metabolite aldophosphamide by aldehyde dehydrogenase . The activity of both aldehyde dehydrogenase and cytochrome P450 enzyme(s) determine this compound production in vivo .

Cellular Effects

This compound, being an inactive metabolite, does not directly influence cell function. Its parent compound, cyclophosphamide, has significant effects on various types of cells and cellular processes . Cyclophosphamide shows selectivity for T cells and can be used in high-dose therapy for the complete eradication of haematopoietic cells .

Molecular Mechanism

This compound is formed from cyclophosphamide via oxidation of the intermediate metabolite aldophosphamide by aldehyde dehydrogenase . The CP metabolites formed in sequence 4-hydroxycyclophosphamide (OHCP) are the main cause of toxicity, aldophosphamide (ALDO) is the pharmacologically active metabolite and HPA amplifies the cytotoxic apoptosis initiated by DNA alkylation by PAM .

Temporal Effects in Laboratory Settings

The recovery of this compound and its metabolites varied greatly among individuals in a study, suggesting that the balance between metabolic activation and inactivation of cyclophosphamide due to autoinduction, dose escalation, drug-drug interactions and individual differences have been reported .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, research on its parent compound, cyclophosphamide, has shown that the anti-tumor activity against advanced solid P388 tumors that grow on CD2F1 mice is increased by orders of magnitude if DNA damage caused by a modified PAM is poorly repairable .

Metabolic Pathways

This compound is involved in the metabolic pathways of cyclophosphamide. It is formed from cyclophosphamide via oxidation of the intermediate metabolite aldophosphamide by aldehyde dehydrogenase .

Transport and Distribution

Information on the specific transport and distribution of this compound within cells and tissues is currently limited. Cyclophosphamide, from which this compound is derived, is distributed with a volume of distribution (Vd) of 30–50L, which approximates to the total body water .

Subcellular Localization

Given that it is a metabolite of cyclophosphamide, it is likely to be found in similar locations within the cell, including the cytoplasm where it is metabolized by enzymes such as aldehyde dehydrogenase .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carboxyphosphamide involves the metabolic conversion of cyclophosphamide. Cyclophosphamide is first metabolized to 4-hydroxycyclophosphamide, which then tautomerizes into aldophosphamide. Aldophosphamide is subsequently oxidized by aldehyde dehydrogenase to form this compound .

Industrial Production Methods

Industrial production of this compound is not typically performed directly. Instead, it is produced as a metabolite during the administration of cyclophosphamide in clinical settings. The focus is on the synthesis and administration of cyclophosphamide, which then undergoes metabolic conversion in the body to produce this compound .

Scientific Research Applications

Carboxyphosphamide is primarily studied in the context of its role as a metabolite of cyclophosphamide. It is used in toxicological studies to understand the pharmacokinetics and pharmacodynamics of cyclophosphamide. Research has shown that this compound is involved in the detoxification process of cyclophosphamide, reducing its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in that it is an inactive and non-toxic metabolite, playing a crucial role in the detoxification of cyclophosphamide. This distinguishes it from other metabolites like 4-hydroxycyclophosphamide and aldophosphamide, which are active and can exert cytotoxic effects .

Properties

IUPAC Name

3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Cl2N2O4P/c8-2-4-11(5-3-9)16(10,14)15-6-1-7(12)13/h1-6H2,(H2,10,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAKAJLYYGOZQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COP(=O)(N)N(CCCl)CCCl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801030866
Record name Carboxyphosphamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801030866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22788-18-7
Record name Carboxyphosphamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22788-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carboxyphosphamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022788187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carboxyphosphamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145124
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carboxyphosphamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801030866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARBOXYPHOSPHAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DP4677AX41
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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